Product packaging for DL-Isocitric acid trisodium salt hydrate(Cat. No.:CAS No. 1313437-26-1)

DL-Isocitric acid trisodium salt hydrate

Cat. No.: B3392759
CAS No.: 1313437-26-1
M. Wt: 276.08
InChI Key: BPEHKAXIRZOKIS-UHFFFAOYSA-K
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Description

DL-Isocitric acid trisodium salt hydrate (CAS 1637-73-6) is the trisodium salt of a key intermediate in the tricarboxylic acid (TCA) cycle. This compound serves as a crucial biochemical reagent, primarily functioning as the substrate for isocitrate dehydrogenase (IDH) enzymes in research settings. Studies utilizing this compound have been fundamental in characterizing the kinetic parameters and regulatory mechanisms of both wild-type and mutant IDH1, an enzyme heavily implicated in the pathogenesis of gliomas and secondary glioblastomas . In enzymatic assays, DL-isocitric acid trisodium salt is used in the IDH1-catalyzed, NADP+-dependent oxidation to produce α-ketoglutarate (αKG). Research has focused on how post-translational modifications, such as lysine acetylation, regulate IDH1 activity using this substrate . Furthermore, the neomorphic activity of mutant IDH1 (e.g., R132H), which facilitates the NADPH-dependent reduction of αKG to the oncometabolite D-2-hydroxyglutarate (D2HG), is also studied in relation to the isocitrate/αKG equilibrium . This makes the compound vital for investigations into cancer cell metabolism, epigenetic dysregulation, and for screening potential IDH1-targeted therapeutics. The product is presented as a white to off-white crystalline powder . It is soluble in water and is typically packaged in a glass container to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic use, or for consumption in any form. Researchers should verify the specific purity and handling requirements for their particular application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7Na3O8 B3392759 DL-Isocitric acid trisodium salt hydrate CAS No. 1313437-26-1

Properties

IUPAC Name

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEHKAXIRZOKIS-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Na3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Roles and Metabolic Intermediacy

Integration within the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is a fundamental series of mitochondrial reactions that oxidizes acetyl-CoA to generate energy for all aerobic organisms. numberanalytics.combiorxiv.org Isocitrate is a key substrate within this cycle. numberanalytics.comnumberanalytics.com

Isocitrate is formed through the isomerization of citrate (B86180) by the enzyme aconitase. byjus.com This structural rearrangement is vital for the subsequent step: the oxidative decarboxylation of isocitrate to α-ketoglutarate (also called 2-oxoglutarate). byjus.comresearchgate.netproteopedia.org This reaction, catalyzed by isocitrate dehydrogenase (IDH), is a critical, irreversible, and rate-limiting step in the TCA cycle. fiveable.mewikipedia.orgyoutube.com It is the first of two decarboxylation steps in the cycle, releasing one molecule of carbon dioxide. byjus.com

Crucially, this reaction reduces a molecule of NAD+ to NADH. byjus.comproteopedia.org NADH, a high-energy electron carrier, then donates its electrons to the electron transport chain, which drives the production of large amounts of ATP, the cell's primary energy currency. numberanalytics.com The conversion of isocitrate to α-ketoglutarate is therefore a key energy-yielding step. numberanalytics.combyjus.com

The TCA cycle is an amphibolic pathway, meaning it has both catabolic (breaking down) and anabolic (building up) functions. Intermediates can be removed from the cycle for biosynthesis in what are known as cataplerotic reactions. wikipedia.orgnumberanalytics.com To maintain the cycle's function, these intermediates must be replenished through anaplerotic reactions. wikipedia.org

While isocitrate itself is not a major exit point, its product, α-ketoglutarate, is a significant cataplerotic intermediate. numberanalytics.comresearchgate.net It serves as a precursor for the synthesis of amino acids like glutamate (B1630785), glutamine, and proline. researchgate.netyoutube.com Therefore, the rate of isocitrate conversion directly impacts the cell's biosynthetic capacity. Anaplerotic reactions, such as the conversion of glutamate back to α-ketoglutarate, replenish the cycle. wikipedia.orgyoutube.com The balance between the removal of α-ketoglutarate (cataplerosis) and its replenishment (anaplerosis) is vital for cellular homeostasis. wikipedia.org

Beyond the Canonical TCA Cycle: Alternative Metabolic Fates

In certain organisms and conditions, isocitrate can be shunted into alternative metabolic pathways.

The Glyoxylate (B1226380) Cycle: In plants, bacteria, fungi, and protists, the glyoxylate cycle provides a mechanism to convert two-carbon compounds like acetate (B1210297) into four-carbon intermediates for carbohydrate synthesis. wikipedia.orgwikipedia.orgnih.gov This pathway bypasses the CO2-releasing steps of the TCA cycle. wikipedia.orgnih.gov The key enzyme, isocitrate lyase (ICL), cleaves isocitrate directly into succinate (B1194679) and glyoxylate. wikipedia.orgfrontiersin.org The succinate can be used for biosynthesis, a process crucial for organisms growing on fatty acids as their sole carbon source. wikipedia.orgwikipedia.org

Cytosolic Metabolism: In mammalian cells, citrate can be exported from the mitochondria to the cytosol. nih.govnih.gov Here, cytosolic aconitase can convert it to isocitrate. researchgate.net The cytosolic isoform of isocitrate dehydrogenase (IDH1) then oxidizes this isocitrate to α-ketoglutarate, generating NADPH in the process. nih.gov This cytosolic NADPH is essential for reductive biosynthesis, such as fatty acid synthesis, and for protecting the cell against oxidative damage. nih.govnih.gov

Regulation of Isocitrate Levels in Cellular Metabolism

The flow of metabolites through the TCA cycle is tightly controlled, and the isocitrate dehydrogenase step is a primary point of regulation. numberanalytics.comkhanacademy.org This regulation ensures that the rate of energy production matches the cell's needs. numberanalytics.com

The key mitochondrial enzyme, NAD+-dependent isocitrate dehydrogenase (IDH3), is regulated by allosteric effectors. researchgate.netnih.gov Its activity is stimulated by ADP and Ca2+, which signal a low energy state or a need for increased metabolic activity. numberanalytics.comfiveable.melibretexts.org Conversely, high levels of ATP and NADH, indicators of a high energy state, act as inhibitors. numberanalytics.comnih.govnih.gov This feedback inhibition prevents the unnecessary production of energy when the cell's needs are met. numberanalytics.com

The NADP+-dependent isoforms, IDH1 (cytosolic) and IDH2 (mitochondrial), are also regulated, primarily by substrate availability and product inhibition. wikipedia.orgnih.gov These enzymes are crucial for providing NADPH for antioxidant defense and biosynthesis. nih.govnih.gov

Key Enzymes in Isocitrate Metabolism

EnzymeLocationFunctionActivatorsInhibitors
AconitaseMitochondria, CytosolIsomerizes citrate to isocitrate. byjus.comresearchgate.net--
Isocitrate Dehydrogenase (IDH3)MitochondriaOxidative decarboxylation of isocitrate to α-ketoglutarate in the TCA cycle. biorxiv.orgresearchgate.netADP, Ca2+. numberanalytics.comlibretexts.orgATP, NADH. numberanalytics.comnih.gov
Isocitrate Dehydrogenase (IDH1)Cytosol, PeroxisomesOxidative decarboxylation of isocitrate, producing NADPH. nih.gov-Product inhibition by NADPH. wikipedia.org
Isocitrate Dehydrogenase (IDH2)MitochondriaOxidative decarboxylation of isocitrate, producing NADPH. nih.gov-Product inhibition by NADPH. wikipedia.org
Isocitrate Lyase (ICL)Plants, Bacteria, FungiCleaves isocitrate into succinate and glyoxylate in the glyoxylate cycle. wikipedia.orgnih.gov--

Enzymology of Isocitrate Dehydrogenase Idh

Structural Biology of Isocitrate Dehydrogenases

In humans, there are three primary isoforms of IDH, which can be distinguished by their cofactor preference, cellular localization, and subunit composition. wikipedia.orgnih.gov IDH1 and IDH2 are NADP⁺-dependent, while IDH3 is NAD⁺-dependent. targetmol.com

IDH1 (NADP⁺-dependent, cytosolic): This isoform is found in the cytoplasm and peroxisomes. wikipedia.orgwikipedia.org It functions as a homodimer and plays a significant role in cytoplasmic NADPH production, which is vital for antioxidant defense and lipid synthesis. wikipedia.orgnih.gov

IDH2 (NADP⁺-dependent, mitochondrial): Also a homodimer, IDH2 is located in the mitochondrial matrix. nih.govnih.gov It contributes to the mitochondrial pool of NADPH, which is essential for protecting against oxidative damage within the mitochondria. nih.gov

IDH3 (NAD⁺-dependent, mitochondrial): This isoform is a key enzyme in the citric acid cycle and is found in the mitochondria. wikipedia.orgtargetmol.comnih.gov Unlike IDH1 and IDH2, IDH3 is a heterooctamer, composed of four α, two β, and two γ subunits in a 2:1:1 stoichiometry that forms a functional (αβ)(αγ)₂ structure. nih.govbiorxiv.org The α-subunits are catalytic, while the β and γ subunits have regulatory roles. nih.gov

Table 1: Comparison of Human IDH Isoforms
FeatureIDH1IDH2IDH3
CofactorNADP⁺ NADP⁺ NAD⁺
Cellular LocationCytosol & Peroxisomes wikipedia.orgwikipedia.orgMitochondria nih.govMitochondria wikipedia.orgnih.gov
StructureHomodimer wikipedia.orgHomodimer Heterooctamer (α₂βγ)₂ nih.gov
Primary FunctionCytoplasmic NADPH production, lipid synthesis wikipedia.orgnih.govMitochondrial NADPH production, oxidative stress defense nih.govCitric Acid Cycle, ATP production wikipedia.orgnih.gov
RegulationProduct inhibition nih.govProduct inhibition, Acetylation nih.govAllosteric activation by ADP/Citrate (B86180); Inhibition by ATP/NADH nih.govvirginia.edu

The active site of IDH enzymes is a highly conserved pocket designed to bind isocitrate and a divalent metal cofactor, typically Mg²⁺ or Mn²⁺. wikipedia.orgnih.gov The structure of IDH enzymes is generally composed of a large domain, a small domain, and a "clasp" domain. nih.govresearchgate.net The active site is located in a cleft between the large and small domains. nih.gov

Binding of the substrate, isocitrate, occurs through interactions with several key amino acid residues, including arginine, tyrosine, asparagine, and aspartic acid. wikipedia.orgproteopedia.org A conserved arginine residue (Arg132 in IDH1, Arg172 in IDH2) is particularly critical for coordinating with the carboxyl groups of the isocitrate substrate. researchgate.net The required divalent metal cation is chelated by the substrate's C1 carboxylate and C2 hydroxyl groups, which helps to stabilize negatively charged intermediates during catalysis. nih.gov

The binding of substrates induces a significant conformational change in the enzyme, a mechanism known as induced fit. nih.gov The large and small domains move toward each other, closing the active site cleft. nih.govbiorxiv.org This movement brings catalytic residues into the correct position for the reaction to proceed and sequesters the substrates from the solvent. nih.govnih.gov Structural studies of human cytosolic NADP-IDH have revealed three distinct conformational states: an open, inactive form; a semi-open intermediate form; and a closed, active form. nih.gov

Catalytic Mechanisms of Isocitrate Dehydrogenase Activity

IDH catalyzes the oxidative decarboxylation of isocitrate in a two-step process. wikipedia.orgtargetmol.comvirginia.edu This reaction is a key control point in metabolism, linking the citric acid cycle to cellular energy and biosynthetic needs.

The conversion of isocitrate to α-ketoglutarate proceeds through two main steps:

Oxidation: The first step is the oxidation of the secondary alcohol group at the C2 carbon of isocitrate to a ketone. wikipedia.org This reaction is coupled with the reduction of the enzyme's cofactor, where NAD⁺ or NADP⁺ accepts a hydride ion to become NADH or NADPH, respectively. wikipedia.orgwikipedia.org This step forms a transient, enzyme-bound intermediate called oxalosuccinate. wikipedia.orgvirginia.edu Although oxalosuccinate is a key intermediate in the proposed mechanism, it has never been directly observed in the decarboxylating versions of the enzyme. wikipedia.org

Decarboxylation: The oxalosuccinate intermediate is unstable and rapidly undergoes decarboxylation. wikipedia.org The carboxyl group beta to the newly formed ketone is removed, releasing a molecule of carbon dioxide (CO₂). wikipedia.org This decarboxylation is followed by tautomerization of the resulting enol intermediate to form the final product, α-ketoglutarate. nih.govresearchgate.net

The catalytic action of isocitrate dehydrogenase is highly stereospecific. The enzyme specifically acts on one stereoisomer of isocitrate, namely (2R, 3S)-isocitrate. nih.govhokudai.ac.jp Stereoisomers are molecules that have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. canada.ca

The reaction mechanism involves a stereochemical change at the C2 carbon. wikipedia.org In the isocitrate substrate, this carbon has sp³ hybridization. wikipedia.org Following the oxidation and decarboxylation steps, this carbon becomes part of a ketone group in the α-ketoglutarate product, resulting in sp² hybridization. wikipedia.org This transformation is a critical aspect of the enzyme's catalytic function, ensuring the correct product is formed for subsequent metabolic steps. The precise control over stereochemistry is a hallmark of enzyme catalysis, preventing the formation of non-functional or potentially harmful byproducts. researchgate.netresearchgate.net

Allosteric Regulation and Kinetic Properties of IDH Enzymes

The activity of IDH enzymes is tightly controlled through various regulatory mechanisms, particularly allosteric regulation, which allows the cell to modulate metabolic flux in response to its energy status. nih.govvirginia.edu Allosteric enzymes often exhibit sigmoidal kinetics rather than the hyperbolic Michaelis-Menten kinetics, indicating cooperative binding of substrates. youtube.com This cooperativity arises from conformational changes that are transmitted between subunits. youtube.com

The NAD⁺-dependent IDH3, being a central enzyme in the Krebs cycle, is subject to complex allosteric control. virginia.edu Its activity is significantly enhanced by allosteric activators such as ADP and citrate. nih.govnih.govvirginia.edu ADP signals a low energy state in the cell, promoting the citric acid cycle to generate more ATP. Conversely, high levels of ATP and NADH, which indicate a high energy charge, act as allosteric inhibitors of IDH3. nih.govnih.govvirginia.edu

In yeast, the NAD⁺-specific IDH is an octamer of four IDH1 (regulatory) and four IDH2 (catalytic) subunits. nih.govnih.gov The binding of the activator AMP to the regulatory IDH1 subunits induces conformational changes that activate the catalytic IDH2 subunits. nih.govnih.gov

The NADP⁺-dependent isoforms, IDH1 and IDH2, are not regulated by ATP or ADP in the same way as IDH3. nih.gov Their activity is primarily regulated by the availability of their substrate, isocitrate, and by product inhibition from NADPH and α-ketoglutarate. nih.gov The regulation of human cytosolic NADP-IDH also involves a novel self-regulatory mechanism that mimics the phosphorylation-based regulation seen in bacterial IDHs. nih.gov

Table 2: Allosteric Regulation of Human IDH Isoforms
IsoformAllosteric ActivatorsAllosteric InhibitorsKinetic Profile
IDH1None reportedNADPH (Product Inhibition) nih.govMichaelis-Menten biorxiv.org
IDH2None reportedNADPH (Product Inhibition) nih.govMichaelis-Menten nih.gov
IDH3ADP, Citrate nih.govnih.govvirginia.eduATP, NADH nih.govnih.govvirginia.eduSigmoidal (Cooperative) nih.gov

Impact of IDH Mutations on Cellular Metabolism

Mutations in the genes encoding for isocitrate dehydrogenase (IDH) enzymes represent a pivotal discovery in cancer biology, fundamentally altering the understanding of the interplay between metabolic pathways and tumorigenesis. These mutations are particularly prevalent in specific cancers, such as lower-grade gliomas, secondary glioblastomas, acute myeloid leukemia (AML), and chondrosarcomas. nih.govnih.gov Unlike classic oncogenes that drive cell growth directly, mutant IDH proteins disrupt cellular metabolism in a unique manner, leading to a cascade of downstream effects that promote cancer development. The primary consequence of these mutations is a dramatic shift in the cell's metabolic and epigenetic landscape, driven by the production of an oncometabolite and the disruption of normal redox balance.

Neomorphic Activity and Oncometabolite Production (e.g., D-2-hydroxyglutarate)

Wild-type IDH enzymes (IDH1 and IDH2) play a crucial role in the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH. nih.govnih.gov However, specific heterozygous point mutations, most commonly affecting the R132 residue in IDH1 and the analogous R172 or R140 residues in IDH2, result in a loss of this canonical function. nih.govyoutube.comresearchgate.net

Crucially, these mutations confer a new, or "neomorphic," enzymatic activity. nih.govresearchgate.netmdpi.com Instead of converting isocitrate to α-KG, the mutant enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. nih.govresearchgate.net This reaction is highly efficient, leading to the accumulation of D-2-HG to millimolar concentrations within tumor cells. nih.govwustl.edu D-2-HG is considered an "oncometabolite" because its presence at high levels is a direct consequence of the cancer-causing mutation and a key driver of malignant transformation. nih.govnih.gov The production of D-2-HG is so specific to these mutations that it serves as a reliable biomarker for identifying IDH-mutant tumors. nih.govresearchgate.net

FeatureWild-Type IDH1/2Mutant IDH1/2
Substrate Isocitrateα-Ketoglutarate
Product α-KetoglutarateD-2-hydroxyglutarate (D-2-HG)
Cofactor Reaction NADP⁺ → NADPHNADPH → NADP⁺
Enzymatic Activity Oxidative DecarboxylationNeomorphic Reductase
Primary Consequence Production of α-KG and NADPH for cellular metabolism and redox defense.Accumulation of oncometabolite D-2-HG. nih.govresearchgate.net

Dysregulation of Epigenetic Processes via IDH Mutations

The accumulation of D-2-hydroxyglutarate is a central event that links IDH mutations to cancer development through profound epigenetic alterations. nih.gov D-2-HG is structurally similar to α-ketoglutarate, allowing it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. nih.govnih.govashpublications.org These enzymes are critical regulators of the epigenome, including histone and DNA demethylases.

Prominent among the affected enzymes are:

TET (Ten-Eleven Translocation) family of DNA demethylases: Inhibition of TET enzymes by D-2-HG prevents the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation. This leads to a global DNA hypermethylation phenotype. nih.govashpublications.org

Jumonji C (JmjC) domain-containing histone demethylases: These enzymes are responsible for removing methyl groups from histone proteins. Their inhibition by D-2-HG results in the hypermethylation of histones, altering chromatin structure and gene expression. nih.govashpublications.org

This widespread hypermethylation, affecting both DNA and histones, leads to the silencing of genes, including those involved in cell differentiation. nih.govnih.govmdpi.com By blocking the normal differentiation of progenitor cells, IDH mutations are thought to trap them in a stem-like state, promoting uncontrolled proliferation and tumorigenesis. youtube.com

Affected Enzyme FamilyNormal Function (α-KG dependent)Consequence of D-2-HG Inhibition
TET DNA Demethylases Oxidize 5-methylcytosine to initiate DNA demethylation.DNA Hypermethylation, gene silencing. nih.govashpublications.org
JmjC Histone Demethylases Remove methyl marks from histones (e.g., H3K9, H3K27).Histone Hypermethylation, altered chromatin, aberrant gene expression. nih.govashpublications.org
Prolyl Hydroxylases (PHDs) Regulate the stability of Hypoxia-Inducible Factor (HIF-1α).D-2-HG can also inhibit PHDs, leading to HIF-1α stabilization. nih.gov

Consequences for Redox Homeostasis

IDH mutations disrupt cellular redox homeostasis through a dual mechanism. researchgate.net Firstly, the loss of the wild-type enzyme's function means a reduction in the cell's capacity to produce NADPH. nih.govnih.gov IDH1 is a major source of NADPH in the cytoplasm, which is essential for regenerating antioxidants like glutathione (B108866) (GSH) and protecting the cell against oxidative damage from reactive oxygen species (ROS). nih.govnih.gov

Secondly, the neomorphic reaction of the mutant enzyme actively consumes NADPH to produce D-2-HG. researchgate.netmdpi.com This constant drain on the cellular NADPH pool further compromises the cell's antioxidant defenses. nih.govresearchgate.net The combination of reduced production and increased consumption of NADPH can lead to an elevated NADP+/NADPH ratio, decreased levels of reduced glutathione, and increased cellular oxidative stress. mdpi.comnih.govresearchgate.net This altered redox state can sensitize cells to further oxidative damage and may create a vulnerability that could be exploited therapeutically. wustl.edu While seemingly detrimental, this chronic state of mild oxidative stress may also contribute to genomic instability and tumor progression.

Analytical Methodologies for Isocitrate Quantification and Characterization

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For isocitrate analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Hydrophilic Interaction Liquid Chromatography (HILIC) are prominently used.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. youtube.com It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). youtube.com

A simple and rapid HPLC method has been developed for the determination of isocitric acid, particularly in food additives like citric acid. nih.gov In one such method, the sample is dissolved in water and separated on an Inertsil ODS-3 column. nih.gov The mobile phase typically consists of a dilute acid, such as 0.1% phosphoric acid, which is run at a consistent flow rate. nih.gove3s-conferences.org Detection is commonly achieved by monitoring the UV absorbance at a low wavelength, such as 210 nm. nih.gove3s-conferences.org This approach demonstrates good linearity over a range of concentrations, with high recovery rates and a low limit of determination, making it suitable for quality control in food products. nih.gov

Table 1: Example of HPLC Parameters for Isocitric Acid Determination

Parameter Condition Source
Column Inertsil ODS-3 (4.6 mm i.d. x 250 mm) nih.gov
Mobile Phase 0.1% Phosphoric Acid nih.gove3s-conferences.org
Flow Rate 1.0 mL/min nih.gov
Detection UV at 210 nm nih.gove3s-conferences.org
Column Temp. 35 °C e3s-conferences.org
Linear Range 5 to 100 µg/mL nih.gov
Limit of Det. 0.05% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. youtube.com The gas chromatograph separates the chemical mixture into individual components as they travel through a stationary phase in the column. youtube.com These separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. youtube.comyoutube.com

For non-volatile compounds like isocitric acid, a derivatization step is necessary to make them volatile enough for GC analysis. semanticscholar.org This typically involves converting the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters/ethers. semanticscholar.orghmdb.ca The resulting TMS-derivatized isocitric acid can then be effectively separated and quantified. semanticscholar.orghmdb.ca GC-MS provides high accuracy and precision, making it a valuable tool for creating chemical fingerprints of complex biological samples and for distinguishing between isomers like citric and isocitric acid, which can be challenging with other methods. semanticscholar.orgnih.gov

Table 2: Typical GC-MS Parameters for Isocitrate Analysis

Parameter Condition Source
Derivative Type Trimethylsilyl (TMS) semanticscholar.orghmdb.ca
Column Type 5%-phenyl-95%-dimethylpolysiloxane hmdb.ca
Carrier Gas Helium nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Injector Temp. 280 °C nih.gov
Detector Quadrupole Mass Spectrometer youtube.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of polar and hydrophilic compounds. sigmaaldrich.com It utilizes a hydrophilic stationary phase (like bare silica (B1680970) or polar bonded phases) with a mobile phase that has a high concentration of a water-miscible organic solvent, such as acetonitrile, and a smaller amount of aqueous buffer. sigmaaldrich.com The retention mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the stationary phase. sigmaaldrich.com

In the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological sample, HILIC is a powerful tool. nih.gov Many key metabolites, including organic acids like isocitrate, amino acids, and sugars, are highly polar and are poorly retained by the more common reversed-phase liquid chromatography (RPLC). nih.gov HILIC provides complementary selectivity to RPLC, allowing for the retention and analysis of these polar compounds. nih.govresearchgate.net This expands the coverage of the metabolome, enabling a more comprehensive profile of a biological system. nih.govresearchgate.net Furthermore, the high organic content of the HILIC mobile phase can enhance the efficiency of electrospray ionization (ESI) in mass spectrometry, leading to improved detection sensitivity. sigmaaldrich.comresearchgate.net

Enzymatic Assay Methods for Isocitrate Detection

Enzymatic assays are laboratory methods that use the high specificity of an enzyme's catalytic activity to detect and quantify a particular substance, the enzyme's substrate. For isocitrate, these assays commonly employ the enzyme isocitrate dehydrogenase (IDH). profacgen.comresearchgate.net These methods are valued for their sensitivity and specificity, allowing for the determination of isocitrate content in complex samples like fruit juices and biological fluids. profacgen.comresearchgate.netsbsgenetech.com

The most common enzymatic assay for isocitrate relies on the activity of NADP-dependent isocitrate dehydrogenase (NADP-IDH, EC 1.1.1.42). sigmaaldrich.commegatip.com.tr This enzyme specifically catalyzes the oxidative decarboxylation of isocitrate. sbsgenetech.com In the reaction, DL-isocitrate is converted to α-ketoglutarate and carbon dioxide. sigmaaldrich.com This oxidation is coupled with the reduction of the cofactor β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+), which accepts a hydride ion to become β-NADPH. profacgen.comsigmaaldrich.com

The reaction is as follows: DL-Isocitrate + NADP+ ---(NADP-IDH, Mn²⁺/Mg²⁺)---> α-Ketoglutarate + CO₂ + NADPH + H⁺ sigmaaldrich.com

The reaction requires the presence of a divalent cation, typically manganese (Mn²⁺) or magnesium (Mg²⁺), as an activator. sigmaaldrich.comeajm.org The rate of the reaction, and thus the rate of NADPH production, is directly proportional to the concentration of isocitrate in the sample, provided that all other substrates and cofactors are present in excess. ableweb.org

The quantification in NADP-IDH based assays is achieved through spectrophotometry, which measures the amount of light absorbed by a chemical substance. The product of the enzymatic reaction, NADPH, is the key molecule for detection as it has a distinct absorbance maximum at a wavelength of 340 nm, whereas the oxidized form, NADP+, does not absorb significantly at this wavelength. profacgen.comsigmaaldrich.com Therefore, the activity of the enzyme and the concentration of isocitrate can be determined by measuring the rate of increase in absorbance at 340 nm. sigmaaldrich.com This is known as a continuous spectrophotometric rate determination method. sigmaaldrich.com

Alternatively, some assay kits use a coupled reaction for colorimetric detection. In these systems, the NADPH generated in the primary reaction reduces a chromogenic reagent, such as a tetrazolium salt (e.g., WST-8), in the presence of an electron-coupling agent. sbsgenetech.com This reduction produces a highly colored formazan (B1609692) dye, which has a strong absorbance at a different wavelength, typically around 450 nm. sbsgenetech.comsigmaaldrich.comelabscience.com The intensity of the color produced is proportional to the amount of NADPH generated, which in turn is proportional to the initial amount of isocitrate. assaygenie.comabcam.com This colorimetric approach can offer high sensitivity for detecting isocitrate dehydrogenase activity. sbsgenetech.com

Table 3: Components and Conditions for a Spectrophotometric NADP-IDH Assay

Component/Condition Details Purpose/Function Source
Buffer Glycylglycine or Triethanolamine Maintains optimal pH (e.g., 7.4-7.5) sigmaaldrich.comeajm.org
Substrate DL-Isocitric Acid Trisodium (B8492382) Salt The analyte to be quantified sigmaaldrich.com
Enzyme Isocitric Dehydrogenase (NADP-dependent) Catalyzes the specific reaction sigmaaldrich.com
Cofactor β-NADP+ Electron acceptor, reduced to NADPH sigmaaldrich.com
Activator Manganese Chloride (MnCl₂) Divalent cation required for enzyme activity sigmaaldrich.comeajm.org
Temperature 37 °C Optimal temperature for the enzymatic reaction sigmaaldrich.comsigmaaldrich.com
Detection Method Spectrophotometry Measures change in absorbance sigmaaldrich.com
Detection Wavelength 340 nm (for NADPH) or 450 nm (for formazan dye) Specific wavelength for product detection sigmaaldrich.comsigmaaldrich.com

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) represents a family of powerful analytical techniques that separate ionic species based on their mobility in an electric field. youtube.com The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). creative-proteomics.com Its high efficiency, speed, and minimal sample consumption make it a valuable tool for analyzing complex mixtures, including organic acids like isocitrate. youtube.commdpi.com

Capillary Isotachophoresis (CITP)

Capillary Isotachophoresis (CITP) is an electrophoretic technique used for the separation and concentration of charged analytes. isfcppharmaspire.comresearchgate.net In CITP, a sample is placed between a leading electrolyte (LE) and a terminating electrolyte (TE). The LE contains an ion with a higher electrophoretic mobility than any of the sample analytes, while the TE contains an ion with a lower mobility. isfcppharmaspire.com When an electric field is applied, the analytes separate into distinct, consecutive zones based on their individual electrophoretic mobilities, all moving at the same speed. researchgate.net

This "moving boundary" separation results in the concentration of analytes, making CITP particularly useful as a preconcentration step for other techniques like Capillary Zone Electrophoresis (CZE). isfcppharmaspire.comresearchgate.net While traditional isotachophoresis has seen decreased use, its application for sample preconcentration is growing. isfcppharmaspire.com For instance, CITP can be coupled online with Nuclear Magnetic Resonance (NMR) to analyze trace impurities by concentrating dilute charged species, such as organic compounds, before detection. nih.gov This approach is highly effective for isolating and concentrating specific analytes from a complex matrix. nih.gov The technique has been successfully applied to determine organic acids in biological samples like saliva. mdpi.com

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the most common and straightforward mode of CE. creative-proteomics.com Separation in CZE is based on differences in the charge-to-size ratio of the analytes. creative-proteomics.comyoutube.com When an electric field is applied across the capillary, ions migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer solution. youtube.com This allows for high-resolution separation of various molecules, from small organic acids to large proteins. nih.govnih.gov

CZE is widely used for purity analysis and the characterization of charge heterogeneity in molecules. creative-proteomics.com For the analysis of small molecules like isocitrate and its isomer, citrate (B86180), CZE methods have been developed that utilize complexation with reagents to enable sensitive detection, such as laser-induced luminescence. researchgate.netnih.gov A study on citrate analysis demonstrated a method with a separation time of less than 90 seconds and the ability to detect attomole (10⁻¹⁸ mole) quantities of the analyte. researchgate.net The versatility of CZE allows for various detection modes, including UV absorbance and mass spectrometry (MS), enhancing its analytical power. youtube.com

Table 1: Comparative Parameters of Capillary Electrophoresis Techniques for Organic Acid Analysis

ParameterCapillary Isotachophoresis (CITP)Capillary Zone Electrophoresis (CZE)
Principle of Separation Separation into contiguous zones based on electrophoretic mobility, moving at a constant speed. isfcppharmaspire.comSeparation based on differences in the charge-to-size ratio of analytes. creative-proteomics.com
Primary Application Preconcentration and separation of analytes. isfcppharmaspire.comresearchgate.netPurity analysis, charge heterogeneity, and quantitative analysis. creative-proteomics.comnih.gov
Sample Injection Large volume injections are possible, enhancing concentration. nih.govTypically small, nanoliter-sized injections. nih.gov
Electrolyte System Requires a discontinuous system with leading and terminating electrolytes. mdpi.comUses a single, continuous background electrolyte. mdpi.com
Throughput Generally lower due to the nature of the zone formation.High throughput with rapid separation times. nih.gov
Example Analyte Organic acids in saliva (formic, lactic, acetic). mdpi.comCitrate complexed with Eu³⁺-tetracycline. researchgate.netnih.gov

Mass Spectrometry-Based Platforms for Isocitrate Analysis

Mass spectrometry (MS) is a cornerstone of modern metabolomics, providing sensitive and specific detection of small molecules. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for their identification and quantification. nih.gov Distinguishing between isomers like isocitrate and citrate, which have identical molecular formulas and masses, is a significant challenge that advanced MS techniques can address. acs.orgnih.govchromatographyonline.com

Targeted Metabolomics for Isocitrate Isotopologs

Targeted metabolomics focuses on the quantitative measurement of a predefined set of known metabolites, such as intermediates of the citric acid cycle. nih.gov This hypothesis-driven approach offers high sensitivity and quantitative accuracy, making it ideal for validating biomarkers or investigating specific metabolic pathways. nih.govisotope.com Isotope tracing, a key technique within targeted metabolomics, involves introducing isotopically labeled substrates (e.g., ¹³C-glucose) into a biological system. nih.gov The resulting labeled metabolites, or isotopologs, are then tracked and quantified by MS.

The analysis of isocitrate isotopologs provides valuable information about metabolic fluxes and pathway activities. nih.gov High-resolution mass spectrometry is crucial for distinguishing between isotopologues with very small mass differences. nih.gov Direct-infusion tandem mass spectrometry (DI-MS/MS) combined with techniques like differential ion-mobility spectrometry (DMS) has been shown to reliably quantify citrate isomers. A recent study developed a DI-DMS-MS/MS method that could differentiate and quantify isocitrate from citrate and other isobars by using specific precursor-to-fragment ion transitions, achieving a low limit of quantification (below 5.5 nM) and high accuracy (above 94%). nih.gov

Non-Targeted Metabolomics for Pathway Interrogation

In contrast to the targeted approach, non-targeted metabolomics aims to generate a comprehensive profile of all measurable metabolites in a sample, including those that are unknown. nih.govnih.gov This hypothesis-generating method is used for biomarker discovery and to gain a global view of metabolic changes in response to stimuli or disease. nih.govresearchgate.net The process involves separating metabolites, typically with liquid chromatography (LC) or gas chromatography (GC), followed by MS detection. researchgate.netmdpi.com

Non-targeted studies have successfully identified alterations in metabolic pathways involving isocitrate. For example, in studies of lung cancer and whey fermentation, isocitric acid was identified as a differential metabolite, indicating its involvement in pathways like the citric acid cycle and amino acid metabolism. nih.govmdpi.com While this approach provides a broad overview, it is generally considered semi-quantitative. researchgate.net Compounds of interest identified through non-targeted screening are often further validated using targeted methods to confirm their identity and obtain precise quantification. researchgate.net

Table 2: Research Findings from Mass Spectrometry Analysis of Isocitrate

Analytical ApproachKey FindingsResearch FocusCitation
Piperidine-Based Tagging LC-MS/MS Chemical tagging increased signal-to-noise 8-fold for isocitrate. Collision-induced dissociation of tagged ions produced distinct spectra, allowing differentiation from citrate.Isomer Differentiation acs.org
Direct-Infusion Tandem MS (DI-MS/MS) with DMS Developed a high-throughput method to quantify isocitrate and citrate isomers simultaneously. Achieved a limit of quantification < 5.5 nM with >94% accuracy.Quantitative Isomer Analysis nih.gov
Non-Targeted LC-MS Identified isocitric acid as a key metabolite in the citric acid cycle and other metabolic pathways during whey fermentation.Metabolite Profiling mdpi.com
Metabolomics with Isotope Tracing Used to identify unexpected enzyme products, such as in the case of mutant isocitrate dehydrogenase (IDH) enzymes in cancer research.Metabolic Pathway Analysis nih.gov

Isomeric Forms and Stereochemical Implications

D- and L-Isocitric Acid Stereoisomers

The designation DL-Isocitric acid indicates that the substance is a racemic mixture, containing equal amounts of the D- and L-enantiomers. caymanchem.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. byjus.com While they share identical physical properties such as melting point, boiling point, and solubility, they differ in their ability to rotate plane-polarized light and, most importantly, in their interactions with other chiral molecules, such as enzymes. googleapis.com

The D- and L- nomenclature refers to the configuration of the chiral centers within the molecule. In biological systems, this chirality is paramount. The naturally occurring isomer that participates in central metabolism is a specific D-form. nih.gov

Threo- and Erythro-Diastereomers of Isocitric Acid

With two chiral centers, isocitric acid can exist as four distinct stereoisomers:

threo-D-isocitric acid

threo-L-isocitric acid

erythro-D-isocitric acid

erythro-L-isocitric acid nih.gov

The prefixes threo- and erythro- describe the relative stereochemistry of the two chiral centers. When the carbon chain is drawn in a Fischer projection, the erythro isomer has similar functional groups on the same side, while the threo isomer has them on opposite sides. byjus.comchemistrysteps.com The threo and erythro pairs of isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. byjus.com Unlike enantiomers, diastereomers possess different physical properties, which can be exploited for their separation. byjus.comgoogleapis.com

Crucially, only one of these isomers, (+)-threo-D-isocitric acid (often referred to simply as D-isocitrate in biological contexts), is the natural, biologically active substrate for key metabolic enzymes. nih.gov The other three stereoisomers are not readily metabolized by cells and may even act as inhibitors for certain enzyme systems. nih.gov

Table 1: Stereoisomers of Isocitric Acid
IsomerRelationship to threo-D-Isocitric AcidGeneral Biological Activity
threo-D-Isocitric AcidReference IsomerBiologically active, substrate for metabolic enzymes. nih.gov
threo-L-Isocitric AcidEnantiomerNot readily metabolized. nih.gov
erythro-D-Isocitric AcidDiastereomerNot readily metabolized; potential enzyme inhibitor. nih.gov
erythro-L-Isocitric AcidDiastereomerNot readily metabolized; potential enzyme inhibitor. nih.gov

Enzymatic Stereospecificity in Isocitrate Metabolism

Enzymes exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. This precision is fundamental to the function of metabolic pathways like the citric acid cycle.

Aconitase (EC 4.2.1.3) This enzyme catalyzes the reversible and stereospecific isomerization of citrate (B86180) to isocitrate, proceeding through a cis-aconitate intermediate. wikipedia.orgproteopedia.org The catalytic mechanism involves a dehydration step followed by a hydration step. wikipedia.org Aconitase ensures that only the correct stereoisomer of isocitrate—the one required for the subsequent step in the cycle—is formed. proteopedia.org This is achieved by a proposed "flip" of the enzyme-bound cis-aconitate intermediate, which allows for the trans addition of water to produce the specific isocitrate stereochemistry. wikipedia.orgnih.gov

Isocitrate Dehydrogenase (IDH) (EC 1.1.1.41 and EC 1.1.1.42) Isocitrate dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) and CO2. wikipedia.org This reaction is also highly stereospecific. The enzyme's active site binds isocitrate through interactions with specific amino acid residues, accommodating only the correct isomer. wikipedia.org In humans, there are three isoforms: IDH3 is NAD+-dependent and a key component of the mitochondrial citric acid cycle, while IDH1 and IDH2 are NADP+-dependent and operate in the cytosol, mitochondria, and peroxisomes. wikipedia.orgwikipedia.org The enzyme's activity is dependent on the presence of a divalent metal ion, typically Mn2+ or Mg2+. wikipedia.orgmdpi.com The presence of the metal ion can influence stereoselectivity; for instance, the enzyme selectively binds D-isocitrate when Mg2+ is present, but can interact with L-isocitrate in its absence. researchgate.net

Analytical Differentiation of Isocitrate Isomers

The structural similarity among isocitrate isomers makes their separation and individual quantification a significant analytical challenge. wikipedia.org Several advanced techniques have been developed to overcome this hurdle.

Table 2: Analytical Methods for Isocitrate Isomer Differentiation
MethodPrincipleApplication Example
Chiral Chromatography (HPLC/SFC)Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiraltech.comSeparation of acidic enantiomers using anion-exchange CSPs like CHIRALPAK QN-AX. chiraltech.com
Enzymatic AssaysLeverages the high stereospecificity of an enzyme, such as isocitrate dehydrogenase, which will only catalyze a reaction with its specific substrate isomer. Quantification of D-isocitric acid in fruit juices to detect adulteration by monitoring the production of NADPH spectrophotometrically. wikipedia.orgmdpi.comhmdb.ca
Mass Spectrometry (LC-MS/MS)While isomers have identical mass, derivatization (tagging) can lead to distinct fragmentation patterns upon collision-induced dissociation, allowing for differentiation. acs.orgnih.govPiperidine-based tagging of carboxylic acid groups creates ions with unique tandem mass spectra for citrate and isocitrate. acs.org
NMR SpectroscopyStereoisomers can exhibit distinct chemical shifts in a magnetic field, allowing for their resolution and quantification. Resolving stereoisomers using ¹H or ¹³C NMR based on unique spectral signals.

Occurrence and Metabolic Significance in Diverse Biological Systems

Microbial Metabolism of Isocitrate

Isocitrate, for which DL-Isocitric acid trisodium (B8492382) salt serves as a stable, water-soluble laboratory surrogate, is a key intermediate in the central metabolism of many microorganisms. smolecule.com Its metabolic fate is a critical juncture, directing carbon flow towards energy production or biosynthetic pathways.

DL-Isocitric acid trisodium salt hydrate (B1144303) can serve as a nutrient source, providing energy for bacterial growth. biosynth.com The metabolic pathways utilizing isocitrate are tightly regulated in response to environmental cues. In bacteria like Escherichia coli, the expression of the gene for isocitrate dehydrogenase (ICDH), the enzyme that consumes isocitrate in the Tricarboxylic Acid (TCA) cycle, is controlled by oxygen and carbon availability. nih.gov Anaerobic conditions lead to a five-fold decrease in the expression of the icd gene, a process mediated by the ArcA and Fnr regulatory proteins. nih.gov This regulation allows the cell to adapt its metabolism, prioritizing different pathways depending on the presence of oxygen. nih.gov

When simple sugars like glucose are unavailable, many bacteria, protists, and fungi utilize an alternative metabolic route known as the glyoxylate (B1226380) cycle. wikipedia.org This pathway is an anabolic variation of the TCA cycle that allows for the net conversion of two-carbon compounds, such as acetate (B1210297) derived from fatty acid breakdown, into four-carbon intermediates like succinate (B1194679) and malate (B86768), which can then be used for synthesizing glucose. wikipedia.orgresearchgate.netnih.gov

The glyoxylate cycle bypasses the two carbon dioxide-releasing steps of the TCA cycle through the action of two key enzymes: isocitrate lyase (ICL) and malate synthase. researchgate.netwikipedia.org ICL is the pivotal enzyme that diverts isocitrate from the TCA cycle by catalyzing its cleavage into succinate and glyoxylate. nih.govwikipedia.org This prevents the loss of carbon as CO₂, enabling net carbon assimilation from acetyl-CoA. wikipedia.org The activity of ICL is essential for the growth of many microorganisms on acetate or fatty acids. researchgate.net The metabolic switch between the TCA cycle and the glyoxylate pathway is regulated by mechanisms such as the phosphorylation of isocitrate dehydrogenase, which deactivates it and channels isocitrate towards ICL. wikipedia.orgebi.ac.uk

Table 1: Key Enzymes of the Glyoxylate Cycle vs. Tricarboxylic Acid (TCA) Cycle

Metabolic StepGlyoxylate Cycle EnzymeTCA Cycle EnzymeFunction in Glyoxylate Cycle
Acetate → Citrate (B86180)Citrate SynthaseCitrate SynthaseSame as TCA Cycle
Citrate → IsocitrateAconitaseAconitaseSame as TCA Cycle
Isocitrate Cleavage Isocitrate Lyase (ICL) Isocitrate Dehydrogenase Bypasses CO₂ loss; produces glyoxylate and succinate wikipedia.org
Glyoxylate → MalateMalate Synthase-Condenses glyoxylate and acetyl-CoA to form malate researchgate.net
Malate → OxaloacetateMalate DehydrogenaseMalate DehydrogenaseRegenerates oxaloacetate for the cycle

Isocitric acid (ICA) is recognized as a valuable platform chemical, but its widespread use has been hampered by costly and complex production methods. leibniz-hki.demdpi.com However, biotechnological approaches using microorganisms offer a promising alternative. The yeast Yarrowia lipolytica has emerged as a particularly effective producer of ICA. mdpi.comwikipedia.org

Researchers have successfully cultivated Y. lipolytica strains to produce significant quantities of isocitric acid from various carbon sources, including rapeseed oil and waste products from the ethanol (B145695) industry. mdpi.commdpi.com Under optimized conditions in large-scale bioreactors, one strain produced 64.1 g/L of ICA from rapeseed oil. mdpi.com When grown on an ester-aldehyde fraction from ethanol production, the same strain yielded 65.0 g/L of ICA. mdpi.com Another innovative approach uses the fungus Talaromyces verruculosus, which can directly convert cellulose (B213188) from plant waste into erythro-isocitric acid in a single, consolidated bioprocess, potentially making production much cheaper than for citric acid. leibniz-hki.de

Table 2: Research Findings in Isocitric Acid (ICA) Production

MicroorganismCarbon SourceProduction ScaleICA TiterProduct YieldReference
Yarrowia lipolytica VKM Y-2373Rapeseed Oil500-L Bioreactor64.1 g/L0.72 g/g mdpi.com
Yarrowia lipolytica VKM Y-2373Ethanol Industry WasteLab Scale65.0 g/L0.65 g/g mdpi.com
Yarrowia lipolytica VKM Y-2373Pure Ethanol (batch)Lab Scale90.5 g/L0.77 g/g mdpi.com
Talaromyces verruculosusLignocelluloseLab ScaleNot specifiedNot specified leibniz-hki.de

Plant Metabolism of Isocitrate

In plants, isocitrate is a central metabolite linking carbon fixation, energy production, and the synthesis of essential compounds.

Isocitrate is an integral component of plant cellular respiration, occurring as an intermediate in the mitochondrial TCA cycle. annualreviews.orgncert.nic.in The TCA cycle is responsible for the oxidation of respiratory substrates derived from photosynthesis, such as carbohydrates, to release energy in the form of ATP. ncert.nic.in The breakdown of complex molecules like glucose occurs in the cytoplasm and mitochondria, and isocitrate is formed from citrate within the mitochondrial matrix. ncert.nic.inbyjus.com In experiments with starved spinach leaves, the addition of isocitrate was shown to enhance respiration rates. annualreviews.org

The rate of respiration, and thus the flux through the TCA cycle involving isocitrate, is closely linked to photosynthetic activity. nih.gov In spinach and wheat leaves, O₂ uptake in the dark was faster after a period of photosynthesis, indicating that the availability of carbohydrates from photosynthesis determines the rate of respiration. nih.gov Furthermore, isocitrate dehydrogenase, the enzyme that converts isocitrate to α-ketoglutarate, can use NADP+ as a cofactor, generating NADPH. wikipedia.org This NADPH is a key reducing agent for biosynthetic reactions, including the assimilation of nitrate (B79036) into ammonia. wikipedia.org

Organic acids are synthesized in plants from the products of photosynthesis and act as stored pools of fixed carbon. frontiersin.orgnih.gov While malate and citrate are often the most abundant organic acids, specific conditions or plant species can lead to the preferential accumulation of other acids, including isocitrate, sometimes in concentrations higher than citrate and malate. frontiersin.orgnih.gov

This accumulation plays a vital role in cellular homeostasis. Organic acids help maintain pH balance, particularly during processes like nitrate assimilation, where the reduction of nitrate to ammonium (B1175870) produces alkaline ions that must be neutralized. researchgate.net The synthesis of organic acids like citrate and malate counteracts this pH increase. researchgate.net Isocitrate, along with other TCA cycle intermediates, forms a dynamic pool of carbon that can be used to stabilize the cycle and support other metabolic pathways. frontiersin.orgnih.gov For instance, citrate exported from the mitochondria can be converted back to isocitrate to sustain the TCA and glyoxylate cycles, the latter being crucial during the germination of oil-storing seeds. nih.govnih.gov In some plants, isocitrate can be a significant stored form of carbon. nih.gov

Metabolomics Studies of Isocitrate in Plant Stress Responses

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become an invaluable tool for understanding how plants respond to environmental challenges. nih.gov Under abiotic stress conditions, such as drought, salinity, or extreme temperatures, plant metabolism undergoes significant reconfiguration to maintain essential functions and acclimate to the new conditions. nih.gov This metabolic reprogramming is crucial for producing compounds that can mitigate the stress, such as compatible solutes and antioxidants. nih.gov

Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, has been identified as a significant metabolite in plant stress responses. nih.gov The TCA cycle is a central hub in plant metabolism, and alterations in the levels of its intermediates, including isocitrate, reflect changes in the plant's energy status and carbon/nitrogen balance. nih.gov

Detailed research findings from various metabolomics studies have elucidated the role of isocitrate in different stress scenarios:

Drought and Heat Stress: In a study on Arabidopsis plants subjected to a combination of drought and heat stress, the metabolic profile revealed significant changes. While proline is a well-known osmoprotectant that accumulates under drought, under combined stress, there was a notable accumulation of sucrose (B13894) and other sugars instead. nih.gov The levels of TCA cycle intermediates, including isocitrate, are also affected, indicating a shift in energy metabolism to cope with the dual stresses. nih.gov

Nitrogen Limitation: Nitrogen is an essential nutrient for plant growth. Under nitrogen starvation, the levels of several TCA cycle intermediates, including citrate, isocitrate, succinate, fumarate, and malate, have been observed to decrease. nih.gov This reflects the close relationship between carbon and nitrogen metabolism, where a lack of nitrogen impacts the flow of carbon through the TCA cycle. nih.gov

Oxidative Stress: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress. nih.gov To counteract this, the plant's metabolic network must be reconfigured. This includes adjustments in the TCA cycle, where isocitrate is a key component, to support adaptive responses and bypass damaged enzymes. nih.gov

Hypoxia: In submerged rice seedlings, the glyoxylate cycle, a pathway that bypasses certain steps of the TCA cycle, is activated. researchgate.net This is indicated by the increased transcripts of genes for isocitrate lyase and malate synthase, the key enzymes of this cycle. researchgate.net This metabolic adaptation allows for the net conversion of acetate into succinate, which is crucial for survival under low-oxygen conditions. researchgate.net

The following interactive data table summarizes the observed changes in isocitrate levels in response to various abiotic stresses in plants, based on metabolomics studies.

Abiotic StressPlant SpeciesObserved Change in Isocitrate LevelReference
Drought & HeatArabidopsis thalianaAltered nih.gov
Nitrogen LimitationTomato (leaves)Decreased nih.gov
Nitrogen LimitationArabidopsis thalianaAltered nih.gov
Oxidative StressGeneral Plant ResponseReconfigured nih.gov
HypoxiaRice (seedlings)Utilized in Glyoxylate Cycle researchgate.net

Isocitrate as a Biochemical Marker in Non-Human Biological Samples

DL-Isocitric acid trisodium salt hydrate serves as a valuable biochemical marker in various non-human biological samples, aiding in quality assessment and the study of metabolic processes. medchemexpress.comnordicbiosite.com Its presence and concentration can provide insights into the metabolic state of an organism or the composition of a product.

One significant application is in the food and beverage industry, particularly for fruit products. DL-Isocitric acid trisodium salt is used as a marker to determine the composition of isocitrates in items like fruit juices. medchemexpress.comnordicbiosite.com This can be crucial for assessing authenticity and quality, as the isocitrate content can vary depending on the fruit type and ripeness.

In the realm of animal health, while direct studies on this compound as a biomarker are less common, the broader role of isocitrate and its related enzymes is significant. Biomarkers are crucial for diagnosing diseases, monitoring treatment responses, and understanding pathological processes in animals. nih.gov The enzyme isocitrate dehydrogenase (IDH), which metabolizes isocitrate, has been investigated as a potential serum biomarker. For instance, in non-small-cell lung cancer in animal models and human studies, elevated levels of IDH have been observed, suggesting its diagnostic potential. nih.govresearchgate.net This highlights the importance of the isocitrate metabolic pathway in disease states.

Microbial fermentation processes also utilize isocitrate as a marker. In the production of citric and isocitric acids through fermentation with hydrocarbon-assimilating microorganisms, monitoring the levels of these acids is essential for optimizing yields. google.com The addition of certain compounds to the fermentation medium can enhance the production of isocitrate, and its measurement serves as a key indicator of the fermentation's progress and efficiency. google.com Furthermore, in complex microbial ecosystems like those in the gut, metabolites from microbial fermentation, including intermediates of the TCA cycle, can serve as markers for the health benefits of prebiotics. nih.gov

The following interactive data table provides an overview of the applications of isocitrate as a biochemical marker in different non-human biological samples.

Sample TypeApplicationSignificance of Isocitrate LevelReference(s)
Fruit Products (e.g., Juices)Quality and Authenticity AssessmentIndicates fruit composition and ripeness medchemexpress.comnordicbiosite.com
Animal SerumPotential Disease Biomarker (via IDH)Elevated IDH levels may indicate certain cancers nih.govresearchgate.net
Microbial Fermentation BrothProcess Monitoring and OptimizationTracks the production yield of isocitric acid google.com
Gut Microbiome SamplesMarker for Prebiotic EffectsReflects metabolic activity of gut bacteria nih.gov

Advanced Research Applications and Methodological Considerations

Isocitrate as a Reference Standard in Quantitative Biochemistry

In the field of quantitative biochemistry, the availability of high-purity reference standards is paramount for the accuracy and reproducibility of experimental results. DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) fulfills this role as a reliable, stable, and well-characterized source of isocitrate. sigmaaldrich.comfishersci.ca It is widely used to prepare standard solutions for calibration curves and as a substrate in enzymatic reactions, ensuring that measurements of enzyme activity or metabolite concentration are benchmarked against a known quantity. sigmaaldrich.comsigmaaldrich.com This is also essential for applications outside of basic research, such as in the food industry, where the ratio of citric acid to isocitric acid can be used as a marker to detect the adulteration of fruit juices. ottokemi.comwikipedia.org

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov A core component of MFA is the use of stable, non-radioactive isotopic tracers, such as Carbon-13 (¹³C) or Deuterium (²H), to track the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov In this context, cells or organisms are supplied with a substrate, like ¹³C-labeled glucose or glutamine, which enters central carbon metabolism. isotope.com

As the labeled substrate is processed through pathways like the Krebs cycle, the isotope label is incorporated into downstream intermediates, including isocitrate. isotope.combyjus.com By using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to measure the specific labeling patterns (isotopomers) of isocitrate and other metabolites, researchers can mathematically deduce the relative contributions of different pathways to their production. nih.gov While isocitrate itself is not typically the initial labeled tracer, the analysis of its labeling pattern is a critical data point for calculating fluxes throughout the entire central metabolic network, providing deep insights into cellular physiology and disease states. isotope.commdpi.com

DL-Isocitric acid trisodium salt is an indispensable reagent for the development and validation of assays for enzymes that metabolize isocitrate, most notably isocitrate dehydrogenase (IDH) and isocitrate lyase. sigmaaldrich.comsigmaaldrich.com In these assays, the salt is used to prepare a substrate solution of known concentration. ableweb.org The enzyme's activity is then determined by measuring the rate of conversion of isocitrate to its product, α-ketoglutarate, often by monitoring the concurrent reduction of a cofactor like NADP⁺ to NADPH, which absorbs light at 340 nm. sigmaaldrich.com

The use of a standardized isocitrate solution is crucial for:

Determining Enzyme Kinetics: Calculating key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for its substrate and its maximum catalytic rate. ableweb.org

Validating Assay Performance: Ensuring the assay is linear, reproducible, and sensitive enough for its intended application. pubcompare.ai

Screening for Inhibitors: Testing the effect of potential drug candidates on the enzyme's activity. nih.gov

Below is an example of reagent concentrations used in a standard enzymatic assay for NADP-dependent isocitrate dehydrogenase, demonstrating the role of DL-isocitric acid trisodium salt as the substrate.

Table 1: Final Reagent Concentrations for a Typical Isocitrate Dehydrogenase (NADP) Assay. sigmaaldrich.com
ReagentFinal ConcentrationRole in Assay
Glycylglycine Buffer (pH 7.4)67 mMMaintains stable pH
DL-Isocitric Acid0.44 mMEnzyme Substrate
β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP)1.0 mMEnzyme Cofactor
Manganese Chloride0.60 mMCofactor/Activator
Isocitric Dehydrogenase0.03 - 0.06 unitsEnzyme being assayed

Integration of Isocitrate Analysis in Systems Biology Approaches

Systems biology aims to understand the larger picture of how biological components interact by integrating diverse, large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides a direct functional readout of cellular activity. e-enm.org As a central metabolite in the Krebs cycle, the concentration of isocitrate is a critical variable in these analyses. byjus.com

The integration of isocitrate data into systems biology models allows researchers to:

Construct and Validate Metabolic Models: Genome-scale metabolic models (GEMs) are computational frameworks that represent the entire metabolic network of an organism. e-enm.org Measured intracellular concentrations of metabolites like isocitrate are used to constrain these models and validate their predictions.

Identify Dysregulated Pathways: In studies of diseases like cancer or metabolic syndrome, changes in isocitrate levels, when correlated with gene expression (transcriptomics) and protein abundance (proteomics) data, can pinpoint specific pathways that are altered. e-enm.orgnih.gov For example, mutations in the IDH enzyme, which uses isocitrate as its substrate, are a hallmark of certain cancers and lead to profound metabolic reprogramming. nih.gov

Understand Network-Level Responses: By combining multi-omics data, researchers can build comprehensive models that show how a perturbation, such as a drug treatment or genetic mutation, affects not just a single enzyme or pathway, but the entire cellular network. nih.govnih.gov

Methodological Challenges and Advancements in Isocitrate Research

A significant and persistent challenge in isocitrate research is its analytical separation from its structural isomer, citric acid. wikipedia.org These two molecules are intermediates in successive steps of the Krebs cycle and share the same molecular weight and similar chemical properties, making their distinct quantification difficult with standard chromatographic and mass spectrometry techniques. wikipedia.org

Recent advancements in analytical chemistry have begun to overcome this hurdle. One of the most promising approaches is the coupling of mass spectrometry with additional separation techniques like ion mobility spectrometry. A recently developed method using Direct-Infusion Differential Ion-Mobility Spectrometry-Tandem Mass Spectrometry (DI-DMS-MS/MS) has shown the ability to reliably quantify citrate (B86180) and isocitrate simultaneously without prior chromatographic separation. nih.gov This technique works by separating the ionic forms of the molecules based on their different shapes and sizes in an electric field before they enter the mass spectrometer. nih.gov

Table 2: Parameters for DI-DMS-MS/MS Quantification of Citrate Isomers. nih.gov
CompoundMass Transition (m/z)Compensation Voltage (CoV)Key Advantage
Citrate191 -> 87-5.5 VAllows for distinct quantification of isomers with identical mass.
Isocitrate191 -> 73-3.5 V

This and other advanced high-resolution mass spectrometry (HRMS) and liquid chromatography (LC) methods represent a significant leap forward, enabling more accurate and high-throughput analysis of isocitrate. nih.gov Such methodological improvements are crucial for refining our understanding of metabolic regulation and for the continued progress of systems biology research.

Future Research Directions

Elucidating Novel Isocitrate Metabolic Pathways

While isocitrate is a well-known component of the TCA cycle, where it is oxidized to α-ketoglutarate, its metabolic story is far from complete. byjus.comwikipedia.org Future research will focus on elucidating non-canonical pathways and functions that diverge from its established role in energy production. nih.govnih.gov

A key area of investigation is the glyoxylate (B1226380) cycle , an anaplerotic pathway that bypasses the decarboxylation steps of the TCA cycle. jmb.or.krnih.gov This pathway, crucial for microorganisms and plants growing on C2 carbon sources like fatty acids or acetate (B1210297), converts isocitrate directly to glyoxylate and succinate (B1194679) via the enzyme isocitrate lyase. jmb.or.krresearchgate.net Understanding the regulation of this metabolic shunt is critical, as it allows organisms to conserve carbon for biosynthesis. koreascience.kr

Another emerging area is the process of reductive carboxylation . Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cells can convert glutamine-derived α-ketoglutarate back into isocitrate and then citrate (B86180). nih.govresearchgate.net This reverse pathway is a significant source of carbon for processes like fatty acid synthesis and highlights a metabolic flexibility that is crucial for cell survival and proliferation, particularly in cancer cells. nih.govresearchgate.net

Furthermore, metabolites like isocitrate are increasingly recognized as signaling molecules that can influence cellular processes beyond metabolism, including epigenetic regulation. nih.gov Dysregulation of the citric acid cycle can lead to the accumulation of metabolites that affect the epigenome. nih.gov Future studies will likely uncover more of these "non-canonical" functions, linking central metabolism directly to gene transcription and cell signaling. nih.gov

Advanced Structural and Functional Studies of IDH Enzymes

Isocitrate dehydrogenases (IDHs) are the enzymes responsible for catalyzing the oxidative decarboxylation of isocitrate. wikipedia.org In humans, three main isoforms exist: the NAD⁺-dependent IDH3, which functions in the mitochondrial TCA cycle, and the NADP⁺-dependent IDH1 and IDH2, which operate in the cytosol, mitochondria, and peroxisomes. wikipedia.orgnih.gov

Future research necessitates advanced structural and functional studies to unravel the specific roles and regulation of these isoforms. High-resolution crystal structures of IDHs from diverse organisms, including those from extreme environments (psychrophiles and thermophiles), are providing insights into enzyme stability, flexibility, and substrate binding. nih.govnih.govresearchgate.net Comparative structural analyses have revealed unique locking mechanisms and interactions with cofactors like NADP⁺ that are crucial for catalysis. nih.gov

A major focus of future investigation is the study of mutant IDH enzymes , which are frequently found in various cancers. nih.gov These mutations result in a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate into the oncometabolite R-2-hydroxyglutarate (R-2-HG). nih.gov Elevated levels of R-2-HG can profoundly alter cellular processes, including epigenetic modifications, by inhibiting enzymes that regulate transcription. nih.gov Advanced studies will aim to fully understand the structural basis for this altered activity and its downstream consequences for tumorigenesis, which could reveal new therapeutic targets. nih.govmdpi.com

Table 1: Comparison of Human Isocitrate Dehydrogenase (IDH) Isoforms
FeatureIDH1IDH2IDH3
Location Cytosol, PeroxisomeMitochondriaMitochondria
Cofactor NADP⁺NADP⁺NAD⁺
Primary Function NADPH production, Reductive carboxylationNADPH production, Protection against oxidative damage, Reductive carboxylationTricarboxylic Acid (TCA) Cycle
Role in Cancer Frequently mutated, produces R-2-hydroxyglutarateFrequently mutated, produces R-2-hydroxyglutarateLess commonly mutated, part of central energy metabolism

Development of Enhanced Analytical Techniques for Isocitrate Profiling

A significant analytical challenge is the differentiation and accurate quantification of isocitrate from its structural isomer, citrate. wikipedia.org Due to their similar physical and chemical properties, separating these isomers is difficult with standard methods. wikipedia.org Future research is actively focused on developing more sophisticated and robust analytical techniques for isocitrate profiling, which is essential for metabolomics, clinical diagnostics, and food authenticity testing. wikipedia.orgnih.gov

Promising advancements include the use of tandem mass spectrometry (MS/MS) combined with novel separation or derivatization strategies.

Direct-infusion differential ion-mobility spectrometry-tandem mass spectrometry (DI-DMS-MS/MS) has been developed to simultaneously quantify citrate and isocitrate without prior chromatographic separation. This high-throughput method relies on the subtle differences in the gas-phase fragmentation of the isomers under specific conditions. nih.gov

Chemical tagging with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another innovative approach. By attaching piperidine-based tags to the carboxylic acid groups, the signal is increased, and the resulting fragmentation patterns in the mass spectrometer become distinct for citrate and isocitrate, allowing for their unambiguous differentiation. acs.org

The development of these enhanced analytical tools will enable more precise measurements of isocitrate levels in complex biological samples, providing deeper insights into metabolic fluxes and the roles of these isomers in health and disease. nih.govacs.org

Table 2: Emerging Analytical Techniques for Isocitrate Profiling
TechniquePrincipleAdvantagesReference
DI-DMS-MS/MS Separates ions in the gas phase based on their mobility before mass analysis, allowing for isomer differentiation without chromatography.High-throughput, rapid, suitable for large-scale metabolomics. nih.gov
Chemical Tagging LC-MS/MS Derivatizes carboxylic acid groups with a chemical tag (e.g., piperidine-based) to improve ionization and induce structurally informative fragmentation.Greatly enhances signal-to-noise ratio, provides distinct fragmentation for clear isomer identification. acs.org

Role of Isocitrate in Inter-Organismal Interactions and Ecological Systems

The metabolic pathways involving isocitrate are critical for the survival and interaction of organisms within ecosystems. sydney.edu.au Future research will increasingly explore how isocitrate metabolism, particularly through the glyoxylate cycle, mediates interactions between different species, such as between pathogens and their hosts. youtube.com

In many pathogenic fungi and bacteria, the enzyme isocitrate lyase (ICL) is essential for virulence. jmb.or.krnih.gov When these pathogens infect a host, they often rely on metabolizing host-derived fatty acids as a carbon source. nih.gov The glyoxylate cycle, initiated by ICL acting on isocitrate, is indispensable for converting the acetyl-CoA from fatty acid breakdown into carbohydrates needed for growth and the development of infection structures. jmb.or.krnih.gov Studies have shown that disabling the ICL gene in pathogens like Magnaporthe grisea (rice blast fungus) and Rhodococcus equi significantly impairs their virulence. jmb.or.krnih.gov This makes the isocitrate-to-glyoxylate conversion step a promising target for developing new antifungal and antibacterial agents. koreascience.kr

Beyond pathogenesis, isocitrate metabolism plays a role in broader ecological dynamics. The ability of microorganisms to utilize different carbon sources, dictated by pathways involving isocitrate, influences their niche and function within an ecosystem. researchgate.net Future ecological research could use isocitrate levels or the expression of key enzymes like ICL as biomarkers to assess microbial metabolic activity and the sustainability of bioremediation processes in polluted environments. oup.com

Q & A

Basic Research Questions

Q. How should DL-isocitric acid trisodium salt hydrate be prepared for enzymatic assays to ensure optimal activity?

  • Methodological Answer : For isocitrate dehydrogenase (IDH) activity assays, prepare a stock solution in HPLC-grade water at 100 mg/mL (387.49 mM) and filter-sterilize . Use Tris-HCl buffer (20 mM, pH 7.5) containing 1 mM MgCl₂ and 1 mM DTT to maintain enzyme stability . Measure NADPH production spectrophotometrically at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) . Avoid DMSO due to insolubility .

Q. What are the recommended storage conditions to preserve the stability of this compound?

  • Methodological Answer : Store the powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Prepare working solutions in water and aliquot to avoid repeated freeze-thaw cycles, which degrade the compound . For in vivo studies, use freshly prepared solutions .

Q. How can solubility issues be addressed when using this compound in cell-based assays?

  • Methodological Answer : The compound is highly soluble in water (100 mg/mL) but insoluble in DMSO. For cell culture, dissolve directly in aqueous buffers or media. Centrifuge at 10,000 × g for 5 minutes to remove particulates . Verify solubility via enzymatic validation using IDH-coupled NADPH generation .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use nitrile gloves and protective eyewear (EN 166/ANSI Z87.1 standards). Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash with soap and water. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) of IDH be determined using this compound?

  • Methodological Answer : Perform kinetic assays with 0.5–100 mM substrate in Tris-HCl buffer (pH 7.5) containing 2 mM MnCl₂ and 0.25 mM NADP⁺. Measure initial reaction rates via NADPH absorbance (340 nm) and fit data to the Michaelis-Menten equation using GraphPad Prism . Include controls without substrate or enzyme to correct for background .

Q. How to resolve discrepancies in experimental results when using commercial vs. synthesized isocitrate?

  • Methodological Answer : Commercial DL-isocitric acid (≥93% purity) may contain stereoisomers or impurities affecting enzyme specificity. Validate purity via enzymatic conversion with IDH and compare kinetic profiles with enzymatically synthesized [2R,3S]-isocitrate . Use HPLC or NMR to confirm stereochemical composition .

Q. What isotopic labeling strategies are suitable for tracing DL-isocitric acid in metabolic flux studies?

  • Methodological Answer : Use ¹³C₄-labeled DL-isocitric acid to track carbon flux in the TCA cycle. In pathogen metabolism studies, combine with LC-MS to quantify labeled intermediates (e.g., α-ketoglutarate). Optimize extraction protocols with cold methanol:water (80:20) to quench metabolism rapidly .

Q. How is this compound utilized in S9 mix for mutagenicity assays?

  • Methodological Answer : In S9 metabolic activation systems, include 15 mM DL-isocitric acid as a cofactor with NADP⁺ (3 mM) to sustain cytochrome P450 activity. Pre-incubate the S9 mix (0.25% liver homogenate) at 37°C for 10 minutes before adding test compounds .

Key Notes

  • Stereochemical considerations : Commercial DL-isocitric acid is a racemic mixture; enzymatic assays may require stereospecific purification .
  • Contaminant checks : Verify absence of endotoxins via LAL assay for cell-based studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.